4-(4-Methoxyphenyl)-4-[4-(5-methyl-1H-pyrazol-4-yl)phenyl]piperidine
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Description
4-(4-Methoxyphenyl)-4-[4-(5-methyl-1H-pyrazol-4-yl)phenyl]piperidine is a useful research compound. Its molecular formula is C22H25N3O and its molecular weight is 347.5 g/mol. The purity is usually 95%.
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Biological Activity
4-(4-Methoxyphenyl)-4-[4-(5-methyl-1H-pyrazol-4-yl)phenyl]piperidine, also known as a phenylpyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex molecular structure that may contribute to various pharmacological effects, including anticancer, antibacterial, and anti-inflammatory properties.
Chemical Structure and Properties
The chemical formula of the compound is C17H16N2O3, with a molecular weight of approximately 296.32 g/mol. Its structure includes a piperidine ring substituted with both methoxy and pyrazole groups, which are known for enhancing biological activity.
Anticancer Activity
Research indicates that compounds containing the pyrazole moiety exhibit significant anticancer properties. For instance, derivatives of 1H-pyrazole have been shown to inhibit the proliferation of various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells. The presence of the methoxy group on the phenyl ring is often linked to increased cytotoxicity against these cell lines .
Table 1: Anticancer Activity of Pyrazole Derivatives
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
4-(4-Methoxyphenyl)-Pyrazole | MDA-MB-231 | 10-30 | |
1H-Pyrazole Derivative | HepG2 | <20 |
Antibacterial Activity
The antibacterial potential of this compound has also been explored. Studies show that phenylpyrazoles can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds suggest effective antibacterial activity, with some derivatives showing MIC values below 125 µg/mL against common pathogens like E. coli and Staphylococcus aureus .
Table 2: Antibacterial Activity of Related Compounds
Compound | Bacteria | MIC (µg/mL) | Reference |
---|---|---|---|
Phenylpyrazole Derivative | E. coli | <125 | |
Phenylpyrazole Derivative | S. aureus | <100 |
Anti-inflammatory Activity
The anti-inflammatory effects of pyrazole derivatives have been documented in several studies. These compounds can modulate inflammatory pathways, potentially through inhibition of cyclooxygenase (COX) enzymes, which are key players in inflammation processes .
Case Studies
- In Vivo Studies : A study involving animal models demonstrated that administration of pyrazole derivatives led to a significant reduction in tumor size compared to control groups, indicating their potential as therapeutic agents in cancer treatment.
- Molecular Modeling : Computational studies have suggested that these compounds interact favorably with target proteins involved in cancer progression, supporting their role as inhibitors.
Properties
CAS No. |
917899-34-4 |
---|---|
Molecular Formula |
C22H25N3O |
Molecular Weight |
347.5 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-4-[4-(5-methyl-1H-pyrazol-4-yl)phenyl]piperidine |
InChI |
InChI=1S/C22H25N3O/c1-16-21(15-24-25-16)17-3-5-18(6-4-17)22(11-13-23-14-12-22)19-7-9-20(26-2)10-8-19/h3-10,15,23H,11-14H2,1-2H3,(H,24,25) |
InChI Key |
ZDLLVEICVIGGED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1)C2=CC=C(C=C2)C3(CCNCC3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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